Target Identity: CCX2206 Is Reported as a CXCR7 Inhibitor but Lacks Published Potency Data
CCX2206 is described by multiple vendor sources as a CXCR7-specific inhibitor . However, no quantitative potency value (IC50, Ki, or EC50) has been published in any peer-reviewed paper, patent example, ChEMBL entry, or BindingDB record for this compound. By contrast, the related ChemoCentryx compound CCX771 has published β-arrestin recruitment EC50 values at CXCR7 and has been directly compared to the endogenous ligand CXCL12 [1]. CCX2206 cannot be positioned on a potency scale relative to CCX771, CCX733, or endogenous ligands due to complete absence of primary data.
| Evidence Dimension | CXCR7 antagonist/agonist potency |
|---|---|
| Target Compound Data | No quantitative data available in public domain. |
| Comparator Or Baseline | CCX771: demonstrated β-arrestin2 recruitment with greater potency and efficacy than CXCL12 [1]. CCX733: antagonist with published dose-response curves in CXCL12-CXCR7 complementation assays [2]. |
| Quantified Difference | Cannot be calculated—target compound data missing. |
| Conditions | Not applicable; no assay data available for CCX2206. |
Why This Matters
Without published potency data, a researcher cannot calibrate CCX2206 concentration ranges for experiments, compare its functional activity to known CXCR7 tool compounds, or verify vendor claims of inhibitory activity.
- [1] Zabel BA, Wang Y, Lewén S, et al. Elucidation of CXCR7-mediated signaling events and inhibition of CXCR4-mediated tumor cell transendothelial migration by CXCR7 ligands. J Immunol. 2009;183(5):3204-3211. PMID: 19641136. View Source
- [2] Luker KE, Gupta M, Steele JM, et al. Imaging ligand-dependent activation of CXCR7. Neoplasia. 2009;11(10):1022-1035. PMID: 19794961. View Source
